4-(2-Methyl-5-oxazolyl)phenol
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Overview
Description
4-(2-Methyl-5-oxazolyl)phenol is a compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds have gained significant attention due to their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-5-oxazolyl)phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-5-oxazolecarboxylic acid with phenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methyl-5-oxazolyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield halogenated or nitrated derivatives .
Scientific Research Applications
4-(2-Methyl-5-oxazolyl)phenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-(2-Methyl-5-oxazolyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the oxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
4-(2-Methyl-5-oxazolyl)phenol is unique due to the presence of both the oxazole ring and the phenol group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO2 |
---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-(2-methyl-1,3-oxazol-5-yl)phenol |
InChI |
InChI=1S/C10H9NO2/c1-7-11-6-10(13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 |
InChI Key |
FHIZPOFYBMEGFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(O1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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